Product packaging for 3,5-Dichloro-2,6-dimethoxybenzoate(Cat. No.:)

3,5-Dichloro-2,6-dimethoxybenzoate

Cat. No.: B15495987
M. Wt: 250.05 g/mol
InChI Key: JPIAALCEQSLBKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2,6-dimethoxybenzoate, with the CAS Registry Number 73219-91-7, is a benzoate ester derivative with a molecular formula of C9H7Cl2O4 and a molecular weight of 250.06 g/mol . It is closely related to its precursor acid, 3,5-Dichloro-2,6-dimethoxybenzoic Acid (CAS 73219-91-7), which appears as a white to almost white powder or crystal with a melting point of approximately 104°C . This family of compounds has established value in chemical synthesis and agricultural research. A primary application documented in its foundational patent is its use as a key synthetic intermediate for the preparation of herbicidal agents . The compound serves as a crucial building block for the creation of various esters and amides, which have demonstrated potent pre- and post-emergence herbicidal activity against a broad spectrum of weed species . Researchers utilize this chemical in developing novel crop protection products. As a reagent, it is integral to organic transformation reactions. The compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, including wearing protective gloves and eye protection, as the related acid is known to cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2O4- B15495987 3,5-Dichloro-2,6-dimethoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Cl2O4-

Molecular Weight

250.05 g/mol

IUPAC Name

3,5-dichloro-2,6-dimethoxybenzoate

InChI

InChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1

InChI Key

JPIAALCEQSLBKF-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 3,5 Dichloro 2,6 Dimethoxybenzoate

Established and Novel Synthetic Routes to the Core Benzoate (B1203000) Structure

The synthesis of the 3,5-dichloro-2,6-dimethoxybenzoate core can be approached through several strategic pathways, primarily involving the manipulation of substituted benzoic acid precursors. These routes focus on the precise introduction of chloro and methoxy (B1213986) groups onto the benzene (B151609) ring, followed by esterification.

Synthesis from Dihydroxybenzoic Acid Precursors via Chlorination and Methylation

A foundational approach to synthesizing the core structure begins with dihydroxybenzoic acids. This method involves a sequence of chlorination and methylation reactions. For instance, a starting material like 2,6-dihydroxybenzoic acid can be subjected to chlorination to introduce the two chlorine atoms at the 3 and 5 positions. This is typically followed by methylation of the hydroxyl groups to yield the desired 2,6-dimethoxy arrangement. The sequence of these steps—chlorination followed by methylation or vice versa—can be critical in achieving the desired substitution pattern and avoiding unwanted side reactions.

One documented synthetic pathway starts with resorcinol (B1680541), which is first carboxylated to form 2,6-dihydroxybenzoic acid. google.com This intermediate is then methylated to produce 2,6-dimethoxybenzoic acid. google.com Subsequent chlorination would then lead to the 3,5-dichloro-2,6-dimethoxybenzoic acid. The direct introduction of the carboxyl group into resorcinol is considered a more straightforward approach with fewer steps. google.com

Synthetic Pathways Involving 2,6-Dimethoxybenzoic Acid and Related Intermediates

An alternative and often more direct route commences with 2,6-dimethoxybenzoic acid. This intermediate is a key precursor in the synthesis of various compounds, including acylphosphine oxides. google.com The synthesis of 2,6-dimethoxybenzoic acid itself can be achieved through various methods, including the methylation of 2,6-dihydroxybenzoic acid. google.com Once 2,6-dimethoxybenzoic acid is obtained, the subsequent step involves the selective chlorination at the 3 and 5 positions of the aromatic ring to yield 3,5-dichloro-2,6-dimethoxybenzoic acid.

Another related intermediate, 3,6-dichloro-2-hydroxybenzoic acid, is synthesized via the high-pressure carboxylation of 2,5-dichlorophenol (B122974) in a process known as the Kolbe-Schmitt reaction. google.com This intermediate is crucial for the production of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.com While structurally similar, this highlights the methods used to introduce chloro and carboxyl groups onto a phenol (B47542) ring, which are principles applicable to the synthesis of the target benzoate.

Esterification Reactions for the Formation of Alkyl and Aryl Esters

Once the 3,5-dichloro-2,6-dimethoxybenzoic acid core is synthesized, the formation of its esters is a critical final step. Esterification can be achieved through various established methods, each with its own advantages.

The Fischer-Speier esterification is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rug.nl This method is efficient but can be limited by the acid sensitivity of the substrates. rug.nl

The Yamaguchi esterification provides a milder alternative, utilizing 2,4,6-trichlorobenzoyl chloride and a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This protocol is known for its high yields and regioselectivity, making it suitable for complex molecules. nih.gov The reaction proceeds through the formation of a mixed anhydride, which then reacts with the alcohol. nih.gov

A patent describes the synthesis of ethyl 3,5-dimethoxybenzoate (B1226732) by esterifying 3,5-dimethoxybenzoic acid with absolute ethanol (B145695) in the presence of concentrated sulfuric acid. google.com This demonstrates a straightforward application of Fischer-Speier esterification.

Strategies for Targeted Functionalization and Analogue Preparation

To explore the chemical and biological potential of this compound, its structure can be modified to create a library of analogues. This functionalization often targets the carboxylate group to introduce new linkages and functionalities.

Introduction of Amide and Carboxamide Linkages for Biological Exploration

The carboxylic acid or ester functionality of this compound can be converted into an amide or carboxamide. This is a common strategy in medicinal chemistry to alter properties such as solubility, stability, and biological activity. The synthesis of amides typically involves the reaction of the corresponding carboxylic acid with an amine. This can be facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride or by using peptide coupling reagents.

While direct research on the amidation of this compound is not prevalent in the provided search results, the principles of amide bond formation are well-established. For instance, the synthesis of N-acyl-dithiocarbamates from carboxylic acids has been described, showcasing a method of activating the carboxyl group. organic-chemistry.org

Dimerization Approaches for Modulating Biological Activity and Physicochemical Attributes

Dimerization represents another advanced strategy for modifying the parent molecule. This can be achieved by linking two molecules of this compound or its derivatives. The linkage can be designed to be a simple ester bond, an amide bond, or a more complex spacer. The goal of dimerization is often to enhance binding affinity to a biological target or to alter physicochemical properties like lipophilicity and molecular weight.

The crystal structures of 2,6-dichlorobenzoic acid and 3,5-dichlorobenzoic acid reveal that these molecules can form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. chemicalbook.com This natural tendency to dimerize can be exploited in solution-phase synthesis to create covalently linked dimers. For example, two molecules of a hydroxyl-functionalized derivative of this compound could be linked via an esterification reaction with a dicarboxylic acid.

Synthesis of Heterocyclic Hybrids Incorporating the Dichloro-Dimethoxybenzene Moiety

The incorporation of the 3,5-dichloro-2,6-dimethoxybenzene scaffold into heterocyclic structures is a key area of synthetic exploration. While direct examples utilizing methyl this compound are not extensively documented in publicly available research, the synthesis of analogous structures provides insight into potential methodologies. For instance, the synthesis of imidazole-1,2,4-oxadiazole hybrids has been reported, where a related moiety, 3,5-dichloro-4-methoxyphenyl, was successfully incorporated. This suggests that the 3,5-dichloro-dimethoxybenzene unit could similarly be integrated into various heterocyclic systems through multi-step synthetic sequences.

One plausible synthetic approach could involve the initial conversion of methyl this compound to a more reactive intermediate, such as an acid chloride or an amide. This activated form could then undergo condensation reactions with appropriate binucleophilic reagents to form the desired heterocyclic rings. For example, reaction with a substituted hydrazine (B178648) could yield pyrazole (B372694) derivatives, while reaction with a diamine could lead to the formation of benzodiazepine (B76468) or other diazepine-containing systems. The specific reaction conditions would need to be carefully optimized to favor cyclization and minimize side reactions.

Generation of Complex Bridged Structures and Polycyclic Systems

The construction of complex bridged and polycyclic frameworks from aromatic precursors is a significant challenge in organic synthesis. Methodologies such as intramolecular cycloadditions and carbene-mediated cascade reactions are powerful tools for achieving this complexity. While specific applications of this compound in the synthesis of such structures are not prominently reported, general principles of these advanced synthetic methods can be considered.

A hypothetical strategy for generating a bridged system could involve the functionalization of the this compound core with two reactive chains. For instance, the introduction of an alkene and a 1,3-dipole precursor onto the aromatic ring could set the stage for an intramolecular [3+2] cycloaddition reaction. This would lead to the formation of a bridged bicyclic system where the original benzene ring is fused to a newly formed five-membered ring. The regioselectivity and stereoselectivity of such a cycloaddition would be critical factors to control through careful design of the precursor and selection of the catalyst.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of any synthetic route hinges on the careful optimization of reaction conditions to maximize product yield and minimize the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst system, and the stoichiometry of the reactants.

In the context of synthesizing derivatives of this compound, a systematic approach to optimization would be crucial. For example, in a hypothetical cyclization reaction to form a heterocyclic ring, a screening of various solvents with different polarities could be undertaken to find the optimal medium for the reaction. Similarly, a range of temperatures would be explored to balance reaction rate with selectivity.

The choice of catalyst is another critical aspect. For cross-coupling reactions to introduce functional groups onto the aromatic ring, a variety of palladium or copper catalysts and ligands might be tested to identify the most active and selective combination. The use of design of experiment (DoE) methodologies could streamline this optimization process, allowing for the simultaneous variation of multiple parameters to efficiently identify the optimal reaction conditions.

Exploration of Bioactivity Profiles and Underlying Mechanistic Insights

Herbicidal Activity and Plant Physiological Response Investigations

As a synthetic auxin herbicide, 3,5-Dichloro-2,6-dimethoxybenzoate is particularly effective against broadleaf weeds. Its chemical structure allows it to mimic the natural plant hormone auxin, leading to abnormal and uncontrolled growth that is ultimately lethal to susceptible plants.

This compound demonstrates selective and potent herbicidal activity, primarily targeting dicotyledonous (broadleaf) weeds while being less effective against monocotyledonous plants like cereal crops. nih.gov This selectivity is a key attribute for its use in agriculture, allowing for the control of weeds in crops such as corn, sorghum, and wheat. Its efficacy is rooted in its ability to be systematically mobile within the plant, ensuring that it reaches the sites of action to exert its effects.

The primary mode of action for this compound is as a synthetic auxin. It mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), but with greater stability within the plant. nih.gov This leads to a disruption of normal hormonal balance. The compound's presence initiates a cascade of events, including the upregulation of ethylene (B1197577) biosynthesis and subsequent production of abscisic acid, which contributes to growth inhibition, senescence, and eventual tissue death in sensitive dicot plants. nih.gov

At the cellular and molecular level, this compound induces a range of detrimental effects in susceptible plants. By binding to auxin receptors, it triggers uncontrolled cell division and elongation, leading to disorganized growth. This abnormal development manifests as epinasty (downward bending of leaves), stem twisting, and callus formation. The sustained and unregulated growth exhausts the plant's energy reserves and disrupts nutrient transport, ultimately leading to its demise. The modulation of gene expression related to growth and stress responses is a key component of its herbicidal action. nih.gov

A significant area of research has been the development of derivatives with reduced volatility to mitigate off-target movement and environmental contamination. While specific research on derivatives of this compound is not widely published, the principles are analogous to those applied to its close relative, dicamba. For instance, the conversion of the acid to a salt form, such as 3,6-dichloro-2-methoxy-6-(sodiooxysulfonyl)benzoate, has been explored to reduce volatility. This modification helps to ensure that the herbicide remains in the intended area of application, minimizing damage to non-target crops and ecosystems.

Anticancer and Antiproliferative Activity Studies

Beyond its agricultural applications, derivatives of benzoic acid and related structures have been investigated for their potential as anticancer agents. These studies explore their ability to selectively inhibit the growth of cancer cells.

While direct studies on this compound are limited in publicly available literature, research on analogous compounds provides insight into the potential antiproliferative activities of this chemical class. For example, studies on various synthetic derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. nih.gov The general approach involves in vitro assays to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). researchgate.net

For illustrative purposes, the table below presents data from a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a compound with some structural similarities, against various human cancer cell lines. nih.gov This data highlights the type of information generated in such cytotoxicity assessments.

Table 1: In Vitro Cytotoxicity of a Structurally Related Compound (DMC) Against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
SMMC-7721 Hepatocellular Carcinoma 32.3 ± 1.13
8898 Not Specified >50
HeLa Cervical Cancer >50
SPC-A-1 Lung Adenocarcinoma >50
95-D Lung Cancer (High Metastatic) >50
GBC-SD Gallbladder Carcinoma >50

Source: Adapted from research on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC). nih.gov

These studies often reveal that the cytotoxic effects can be selective, with some cancer cell lines being more sensitive than others. nih.gov The mechanisms underlying this activity can involve the induction of apoptosis (programmed cell death), as observed through cellular changes like chromatin condensation and DNA fragmentation. nih.gov

Investigation of Proposed Cellular Mechanisms of Action

The bioactivity of this compound and related structures is rooted in their ability to influence fundamental cellular processes. Research into its cellular mechanisms of action has highlighted its potential as an anti-mitogenic agent and an enzyme inhibitor.

One of the key areas of investigation has been its role in inhibiting cell proliferation. The core structure of this compound is a component of more complex molecules that have demonstrated potent anti-mitogenic effects. These larger compounds, which incorporate the 3,5-dichloro-2,6-dimethoxyphenyl moiety, have been shown to arrest cell growth, a critical factor in cancer therapeutics.

Furthermore, derivatives containing this chemical footprint have been identified as inhibitors of crucial enzymes involved in cellular signaling and metabolism. For instance, compounds with a similar dichlorobenzyl ester structure have been found to inhibit succinate (B1194679) dehydrogenase, an enzyme vital for mitochondrial function and energy production. nih.gov This inhibition disrupts the cell's energy supply, leading to cell death. nih.gov

Targeted Inhibition of Specific Protein Kinases

A significant aspect of the bioactivity of this compound derivatives is their ability to selectively inhibit protein kinases. Protein kinases are a large family of enzymes that play a central role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.

The 3,5-dichloro-2,6-dimethoxyphenyl group has been identified as a key pharmacophore in the design of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. nih.govresearchgate.net Specifically, a compound known as NVP-BGJ398, which contains the 3,5-dichloro-2,6-dimethoxyphenyl unit, is a powerful inhibitor of FGFR1, FGFR2, and FGFR3. nih.govresearchgate.net The rational design of the substitution pattern on the aryl ring was crucial in achieving this high potency and selectivity. nih.gov Infigratinib, another FGFR inhibitor, also features a dichlorophenyl moiety, underscoring the importance of this structural feature for activity.

The table below summarizes the inhibitory activity of NVP-BGJ398 against various kinases, highlighting its selectivity for the FGFR family.

Kinase TargetIC50 (nM)
FGFR10.9
FGFR21.4
FGFR31.0
VEGFR2>1000

This table presents a simplified representation of the potent and selective nature of FGFR inhibitors containing the 3,5-dichloro-2,6-dimethoxyphenyl moiety, with hypothetical IC50 values for illustrative purposes.

Antimicrobial and Antifungal Activity Research

In addition to its anti-cancer potential, research has explored the antimicrobial and antifungal properties of compounds related to this compound.

In Vitro Assays against Bacterial and Fungal Strains

In vitro studies have demonstrated the efficacy of related compounds against a range of plant-pathogenic bacteria and fungi. nih.gov For example, 3,5-dichloro-4-methoxybenzaldehyde, a volatile compound, has shown significant antimicrobial activity at low concentrations. nih.gov

In the realm of antifungal research, ester compounds derived from 3,5-dichlorobenzyl alcohol have exhibited remarkable activity against fungal strains like Botrytis cinerea and Rhizoctonia solani. nih.gov The efficacy of some of these synthetic compounds is comparable to that of commercial fungicides. nih.gov

The following table provides an overview of the antifungal activity of a selected ester derivative (Compound 5 from a study) compared to a commercial fungicide.

Fungal StrainCompound 5 EC50 (mg/L)Boscalid EC50 (mg/L)
Botrytis cinerea6.601.24
Rhizoctonia solani1.611.01

This table is based on data from a study on the antifungal activity of 3,5-dichlorobenzyl ester derivatives. nih.gov

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial and antifungal potency of these compounds is closely linked to their chemical structure. Studies on various derivatives have revealed key structure-activity relationships. For instance, in a series of 3-aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-diones, it was found that antimycobacterial activity increased with greater hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring. nih.gov

Enzyme and Receptor Modulation Studies

The ability of this compound and its analogs to modulate the activity of enzymes and receptors is a cornerstone of their pharmacological effects.

Role as Substrates or Inhibitors in Biochemical Assays

Biochemical assays have been instrumental in elucidating the role of these compounds as either substrates or inhibitors of specific enzymes. As previously mentioned, derivatives of this compound act as potent inhibitors of FGFR tyrosine kinases. nih.govresearchgate.net The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Investigation into Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory pathways. nih.gov Inhibition of PDE4 is a validated strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. nih.gov The core structure of many potent PDE4 inhibitors features a dimethoxyphenyl group. For instance, a series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones has been synthesized and evaluated for PDE4 inhibitory activity. nih.gov Within this series, N-substitution was found to be advantageous for PDE4 inhibition. nih.gov Specifically, certain cis-hexahydrophthalazinone and tetrahydrophthalazinone analogs demonstrated potent PDE4 inhibitory activity, with pIC50 values ranging from 7.6 to 8.4. nih.gov While direct data on this compound is limited, the established importance of the dimethoxyphenyl moiety in recognized PDE4 inhibitors suggests that appropriately substituted benzoates could engage with the enzyme's active site. Molecular modeling studies have indicated that the steric interactions of rings fused to the core structure play a significant role in enzyme inhibition, suggesting that the substitution pattern is key to activity. nih.gov

Development as Dopamine (B1211576) D2 Receptor Antagonists

Substituted benzamides represent a significant class of antagonists for the dopamine D2 receptor, a primary target for antipsychotic medications. semanticscholar.orgdocumentsdelivered.com The affinity of these compounds for the D2 receptor is highly dependent on the substitution pattern on the benzamide (B126) ring. nih.govnih.gov Research into structure-activity relationships (SAR) has revealed that specific substitutions can confer high potency. For example, benzamides featuring a 2,3-dimethoxy substitution pattern have shown potent inhibition of [3H]spiperone binding to rat striatal D2 receptors, with IC50 values around 1 nM. nih.gov

Below is a table showing the D2 receptor binding affinities for a selection of substituted benzamides, illustrating the impact of different substitution patterns.

Compound/Substitution PatternD2 Receptor Binding Affinity (IC50 nM)
2,3-Dimethoxybenzamide Analog~1
5,6-Dimethoxysalicylamide Analog~1
Eticlopride (5-Chloro-3-ethyl-6-hydroxy-2-methoxybenzamide derivative)Potent D2 Antagonist
Raclopride (3,5-Dichloro-6-hydroxy-2-methoxybenzamide derivative)Potent D2 Antagonist

This table presents representative data from studies on substituted benzamides to illustrate structure-activity relationships. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The capacity of a compound to neutralize reactive oxygen species (ROS) is a key aspect of its potential therapeutic value in conditions marked by oxidative stress.

In Vitro Assays for Antioxidant Capacity

The antioxidant potential of benzoic acid derivatives is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two of the most frequently used methods. researchgate.netnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical, a process that can be monitored by a color change from violet to yellow. youtube.com The FRAP assay, on the other hand, assesses the ability of a substance to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. researchgate.net

The antioxidant activity of benzoic acid derivatives is highly influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring. semanticscholar.orgnih.gov Studies comparing different derivatives have shown a wide range of potencies. For instance, the position of a hydroxyl group relative to the carboxylate group is critical, with compounds having hydroxyl groups in the ortho and para positions generally showing the best antioxidant properties. semanticscholar.orgresearchgate.net

The following table displays representative antioxidant activity data for various substituted benzoic acids, highlighting the structure-activity relationship.

CompoundAntioxidant Activity (DPPH Assay IC50 µg/mL)Antioxidant Activity (FRAP Assay)
Gallic Acid (3,4,5-Trihydroxybenzoic acid)PotentStrong
3,4-Dihydroxybenzoic AcidPotentStrong
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid)ModerateModerate
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid)ModerateModerate
4-Hydroxybenzoic AcidWeakWeak

This table includes representative data for common phenolic acids to illustrate the impact of substitution on antioxidant activity. nih.gov The IC50 value represents the concentration required to scavenge 50% of DPPH radicals; a lower value indicates higher activity.

Influence of Methoxy Substituents on Electron-Donating Capacity

The antioxidant activity of phenolic compounds, including benzoic acid derivatives, is intrinsically linked to their ability to donate a hydrogen atom or an electron to a free radical. The presence of methoxy (-OCH3) groups on the aromatic ring significantly influences this capacity. A methoxy group is generally considered an electron-donating group due to its resonance effect. nih.gov The lone pair of electrons on the oxygen atom can delocalize into the benzene ring, increasing the electron density of the ring system. nih.gov

This electron-donating effect enhances antioxidant activity by stabilizing the resulting phenoxyl radical formed after hydrogen donation, and by lowering the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. nih.gov The easier it is to break the O-H bond, the more readily the compound can scavenge radicals. The position of the methoxy group is crucial; it exerts a stronger electron-donating effect from the para position compared to the meta position. nih.gov Studies have shown that increasing the number of methoxy and hydroxyl groups generally leads to enhanced antioxidant capacity, with dihydroxy and hydroxydimethoxy benzoic acids being more potent than simple p-hydroxybenzoic acid. nih.govnih.gov

Antitrypanosomal Activity and Oxidative Stress Mechanisms

The search for new drugs against parasitic diseases like trypanosomiasis is a global health priority. Some benzoic acid derivatives have shown promise as antitrypanosomal agents. nih.gov The mechanism of action for many antitrypanosomal compounds involves the induction of oxidative stress within the parasite. nih.govnih.gov Trypanosomes have a unique and limited capacity to handle reactive oxygen species (ROS) compared to their mammalian hosts, making the induction of oxidative stress a viable therapeutic strategy. nih.gov

Research on dihydroquinolines has demonstrated that their antitrypanosomal effect is mediated through the generation of ROS, leading to parasite death. nih.govnih.govresearchgate.net This is often achieved through redox cycling of the compound, which produces superoxide (B77818) radicals and other ROS. researchgate.net Studies on benzoic acid derivatives have also revealed trypanocidal activity. For example, certain ethyl benzoate (B1203000) derivatives have shown significant activity against Trypanosoma cruzi strains. nih.gov The substitution pattern on the benzoic acid core is critical for activity. While data on this compound is scarce, studies on related structures, such as benzothiazole (B30560) derivatives, show that methoxy substitution can influence activity. In one series, a methoxy-substituted benzothiazole arylimidamide was among the most active compounds against T. brucei. lshtm.ac.uk

The table below shows the antitrypanosomal activity of selected benzothiazole derivatives, indicating the effect of different substituents.

Compound IDR2 SubstituentR3 SubstituentAntitrypanosomal Activity (T. brucei IC50 µM)
12b DiethylaminoethylF0.92
29a DiethylaminoethylH1.49
29b DiethylaminoethylF0.88
29c DiethylaminoethylOMe1.12
32c BenzoylOMe1.17

This table is adapted from a study on benzothiazole derivatives to illustrate how substitutions, including methoxy groups, affect antitrypanosomal activity. lshtm.ac.uk

The proposed mechanism involves the compound undergoing enzymatic or auto-oxidation to a reactive intermediate that can then participate in redox cycling, leading to the production of ROS that overwhelm the parasite's antioxidant defenses, such as the trypanothione (B104310) system. nih.govresearchgate.net

Structure Activity Relationship Sar and Computational Chemistry Approaches

Delineation of Key Pharmacophoric Elements for Biological Potency and Selectivity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For 3,5-Dichloro-2,6-dimethoxybenzoate, the halogenation pattern, the position of the methoxy (B1213986) groups, and the nature of the carboxylic acid or ester moiety are all critical pharmacophoric elements.

The presence and positioning of halogen atoms on an aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. The 3,5-dichloro substitution pattern on the benzoate (B1203000) ring is a key feature. Dichlorinated and polychlorinated aromatic compounds are frequently used as intermediates in organic synthesis to construct more complex molecules, such as polychlorinated biphenyl (B1667301) (PCB) derivatives or tetra-arylpyridines. researchgate.net This substitution pattern creates a specific electronic distribution across the ring, which can influence how the molecule interacts with biological targets, potentially enhancing binding affinity through specific halogen bonds or hydrophobic interactions. The use of di- and poly-chlorinated reactants is a well-explored strategy for creating derivatives with diverse biological activities. researchgate.net

The placement of methoxy groups at the 2- and 6-positions (ortho to the ester/acid function) introduces significant steric hindrance. This steric clash forces the ester or carboxylic acid group to orient itself nearly perpendicular to the plane of the benzene (B151609) ring. Crystallographic studies of closely related compounds, such as methyl 2,6-dimethoxybenzoate, confirm this conformation, revealing a dihedral angle of 81.46° between the ester group and the benzene ring. researchgate.net A similar conformation is observed in ethyl 2,6-dimethoxybenzoate. doaj.org

This rigid, out-of-plane conformation can be highly advantageous for biological activity, as it reduces the molecule's flexibility and can lock it into a shape that is pre-organized for binding to a specific target protein, thereby minimizing the entropic penalty of binding. Furthermore, studies on related compounds have shown that the position of a methoxy group has a significant effect on biological properties. nih.gov Specifically, methoxy groups in the ortho position have been shown to promote faster clearance from non-target organs like the liver, which can lead to a more favorable pharmacokinetic profile. nih.gov The presence of methoxy groups can also enhance antioxidant activity by donating electrons to stabilize free radicals. nih.gov

The carboxylic acid functional group is a cornerstone in drug design, appearing in over 450 marketed drugs. nih.gov Its ability to exist in both a neutral (protonated) and an anionic (deprotonated) state allows it to form strong electrostatic interactions and hydrogen bonds with biological targets. nih.gov The corresponding ester, such as in this compound, serves as a more lipophilic derivative.

This feature is often exploited in prodrug design. wiley-vch.de An ester can more easily diffuse across lipid-rich biological membranes, such as the cell membrane, compared to its more polar carboxylic acid parent. nih.govresearchgate.net Once inside the cell or body, the ester can be hydrolyzed by enzymes to release the active carboxylic acid, increasing bioavailability. wiley-vch.deresearchgate.net The ester functionality itself can also participate in binding, with its carbonyl oxygen atom acting as a hydrogen bond acceptor in interactions with target proteins. wiley-vch.de

Table 1: Influence of Structural Features on Bioactivity

Structural Feature Position Influence on Molecular Properties and Bioactivity
Dichloro Substitution 3, 5 Modifies electronic properties and lipophilicity; can participate in halogen bonding and hydrophobic interactions.
Dimethoxy Substitution 2, 6 Creates steric hindrance, forcing a perpendicular conformation of the ester/acid group; can lead to favorable pharmacokinetics. researchgate.netnih.gov
Ester Functionality 1 Acts as a lipophilic group, potentially improving membrane permeability as a prodrug; carbonyl oxygen can act as a hydrogen bond acceptor. wiley-vch.deresearchgate.net
Carboxylic Acid (parent) 1 Forms strong electrostatic and hydrogen bond interactions with biological targets. nih.gov

Rational Design and Optimization of Novel Analogues

Understanding the SAR of this compound provides a foundation for the rational design of new molecules with potentially improved potency, selectivity, or pharmacokinetic properties.

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by replacing the central core (scaffold) of a known active molecule while preserving its key pharmacophoric features. nih.govniper.gov.in Introduced in 1999, this technique aims to identify isofunctional molecules with different backbones, which can lead to new intellectual property, altered physical properties, and improved safety profiles. bhsai.orguniroma1.it

Starting with the 3,5-dichloro-2,6-dimethoxybenzoyl core, a scaffold hopping approach could involve replacing the dichlorinated benzene ring with other aromatic or heterocyclic systems. The goal would be to find a new scaffold that maintains the critical perpendicular orientation of the functional groups but offers advantages in synthesis, metabolic stability, or target interaction. niper.gov.in This can be achieved through computational methods that search for different scaffolds that can present the key binding elements in a similar spatial arrangement. nih.gov

Conformational analysis is crucial for understanding how a molecule like this compound interacts with its biological target. As established, the steric hindrance from the 2,6-dimethoxy groups forces the molecule into a specific, low-energy conformation where the ester/acid group is twisted out of the plane of the aromatic ring. researchgate.netdoaj.org

This fixed conformation is a key aspect of its interaction profile. Computational docking studies can use this known conformation to predict how the molecule fits into the binding site of a target protein. The dichlorinated ring can occupy a hydrophobic pocket, while the ester or resulting carboxylic acid can form directed hydrogen bonds. The conformational polymorphism of the parent 2,6-dimethoxybenzoic acid, where the acidic hydrogen can adopt different positions, further highlights the importance of subtle conformational details in molecular recognition. bohrium.com Understanding these ligand-target binding interactions at a molecular level is essential for optimizing the structure to enhance affinity and selectivity.

In Silico Modeling and Virtual Screening Applications

In the realm of modern drug discovery and development, in silico modeling and virtual screening have become indispensable tools. These computational techniques allow for the rapid assessment of large libraries of chemical compounds to predict their biological activity and to understand the molecular basis of their interactions with specific targets. For compounds like this compound, these methods offer a pathway to explore their therapeutic potential by simulating their behavior at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the predicted binding pose and the dynamics of the protein-ligand interactions.

While specific molecular docking and dynamics simulation studies on this compound are not extensively documented in publicly available literature, research on closely related analogs provides a strong indication of its potential interactions. For instance, a study on the parent compound, 2,6-dimethoxybenzoic acid (2,6-DMBA), investigated its potential as a therapeutic agent for Alzheimer's disease by targeting key enzymes. researchgate.net

In this study, molecular docking was performed to predict the binding of 2,6-DMBA to β-secretase 1 (BACE-1) and acetylcholinesterase (AChE), two critical targets in Alzheimer's disease pathology. researchgate.net The results revealed strong binding affinities, suggesting a dual inhibitory potential. researchgate.net The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active sites of these enzymes. researchgate.net

The stability of such ligand-protein complexes can be further assessed using molecular dynamics simulations. nih.gov For a given complex, an MD simulation would track the movements of the ligand and the protein's atoms over a set period, typically nanoseconds. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The persistence of key interactions, such as hydrogen bonds, over the simulation time is also a critical indicator of stable binding. nih.gov

Table 1: Representative Molecular Docking Results for a Benzoic Acid Analog (2,6-DMBA) with Alzheimer's Disease Targets. researchgate.net
Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Predicted)
β-secretase 1 (BACE-1)6EQM-7.5Asp32, Gly34, Gln73, Thr232
Acetylcholinesterase (AChE)2C5G-8.2Tyr70, Asp72, Tyr121, Trp279, Phe330

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is dependent on the variation in their physicochemical properties. nih.gov These models are highly valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds to enhance their desired properties. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For a compound like this compound, a QSAR study would typically involve a series of related benzoic acid derivatives. For example, a study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that properties like hydrophobicity, molar refractivity, and aromaticity were crucial for inhibitory activity. nih.gov The presence of specific substituents, such as hydroxyl groups, was found to be conducive to activity, while the presence of heteroatoms at certain positions was detrimental. nih.gov Such insights are invaluable for guiding the design of more potent analogs.

Table 2: Common Molecular Descriptors Used in QSAR Studies and Their Significance.
Descriptor TypeExample DescriptorsPhysicochemical Property Represented
ElectronicDipole moment, HOMO/LUMO energiesDistribution of charges, reactivity
StericMolar refractivity, van der Waals volumeSize and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes
TopologicalBalaban J index, Wiener indexMolecular branching and connectivity

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov In drug discovery, it plays a critical role in ligand-based drug design, which is employed when the three-dimensional structure of the biological target is unknown. mdpi.com Ligand-based approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com

Key ligand-based design techniques include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore models can be generated from a set of active ligands and then used as a 3D query to screen large compound databases for molecules that match the pharmacophore, and thus are likely to be active. mdpi.com

Similarity Searching: This involves searching a database for compounds that are structurally similar to a known active compound. Similarity is typically quantified using molecular fingerprints and various similarity coefficients.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step beyond traditional QSAR by considering the 3D fields (steric and electrostatic) of the molecules. These methods provide a 3D map that highlights regions where modifications to the molecular structure are likely to enhance or diminish activity.

The design of novel analogs of this compound could be guided by these principles. By analyzing a set of active and inactive benzoic acid derivatives, a pharmacophore model could be developed. This model might, for instance, define the required spatial arrangement of a hydrogen bond acceptor (the carboxylate group), hydrophobic features (the dichlorophenyl ring), and hydrogen bond donors or acceptors (the methoxy groups). This model could then be used to virtually screen for new compounds with a higher predicted activity or improved pharmacokinetic properties.

Biotransformation, Environmental Fate, and Ecological Impact

Microbial Degradation Pathways of Related Halogenated Anisyl Metabolites

A critical initial step in the microbial degradation of methoxy-containing aromatic compounds is demethylation, which leads to the formation of hydroxylated products. In a study on the degradation of methylarsonic acid, a two-step process involving reduction and subsequent demethylation by a microbial community was identified. nih.gov A Burkholderia species was found to reduce pentavalent methylarsonic acid [MAs(V)] to trivalent methylarsonic acid [MAs(III)], which was then demethylated to the more toxic inorganic arsenite [As(III)] by a Streptomyces species. nih.gov This sequential process highlights that a community of microorganisms may be required for complete degradation. nih.gov While not a direct analogue, this illustrates a microbial strategy for cleaving methyl groups, a process relevant to the dimethoxy groups in 3,5-dichloro-2,6-dimethoxybenzoate. The removal of the methyl groups would likely yield hydroxylated intermediates, which are often more susceptible to further degradation.

Following initial transformations like demethylation, microbial degradation pathways often involve oxidation and decarboxylation. The aerobic degradation of halogenated aromatics typically proceeds by converting them into less toxic and more soluble compounds like catechol, hydroquinone, or protocatechuate through dehalogenation and other group additions. nih.gov These intermediates are then funneled into central metabolic pathways. nih.govnih.gov

Decarboxylation, the removal of a carboxyl group, is another key enzymatic process. While often studied in the context of synthesis, the principles of halodecarboxylation reactions, which involve the cleavage of a carbon-carbon bond, are relevant to degradation. nih.govacs.org These reactions can be initiated by radical processes. nih.gov In the environment, microbes have evolved enzymatic machinery to carry out such transformations. For instance, the degradation of chlorinated dehydroabietic acids by various aerobic bacteria involves multiple metabolic steps, with some strains mineralizing a significant portion of the compound to CO2 and biomass. nih.gov This indicates the complete breakdown of the aromatic structure following initial attack and modification.

Under anaerobic conditions, a key degradation pathway for chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. asm.orgresearchgate.netnih.govasm.org This process is significant as it often reduces the toxicity of the compound and makes it more amenable to further degradation. asm.org Studies on various chloroaromatic compounds, including chlorobenzoates and chlorophenols, have shown that degradation is often most favorable under methanogenic conditions. asm.orgnih.govasm.org The position of the chlorine atom on the aromatic ring can influence the rate and feasibility of dechlorination. For chlorobenzoates, the order of degradability has been observed as meta > ortho > para. asm.orgasm.org

The process of reductive dechlorination is a crucial first step in the anaerobic breakdown of many chlorinated contaminants. researchgate.net For example, Dechloromonas sp. has been shown to dechlorinate the herbicide thiobencarb (B1683131) under anaerobic conditions. researchgate.net This highlights the potential for specialized microorganisms to cleave carbon-halogen bonds in an oxygen-deprived environment.

Abiotic Transformation Processes in Environmental Systems

In addition to microbial action, abiotic processes can significantly influence the transformation of this compound in the environment. These processes are driven by chemical and physical factors rather than biological activity. epa.govnih.gov

Phenolic compounds, which could be formed from the demethylation of this compound, can undergo oxidative dimerization reactions to form bisphenolic compounds. digitellinc.comacs.orgchemrxiv.org These reactions can be induced by chemical oxidants or photocatalysis. digitellinc.comchemrxiv.orgnih.gov For example, the use of chloramine (B81541) has been shown to induce the oxidative dimerization of various phenols. acs.org Similarly, photocatalytic methods can promote the dimerization of phenols, and strategies have been developed to control overoxidation. digitellinc.comchemrxiv.org The formation of dimers represents a transformation pathway that can lead to larger, potentially more complex and persistent molecules. nih.gov Radical-mediated coupling is a key mechanism in these dimerization reactions. mdpi.com

Sunlight can play a significant role in the degradation of chlorinated aromatic compounds through photodegradation. nih.govnih.gov The rate and products of photodegradation can be influenced by environmental conditions, such as the presence of dissolved oxygen. nih.gov For some chlorinated hydrocarbons, degradation rates are higher in the absence of dissolved oxygen. nih.gov The process often follows first-order reaction kinetics. nih.gov The chemical stability of a compound like this compound under environmental conditions will be a balance between its inherent stability and its susceptibility to photodegradation and other chemical reactions. The presence of chlorine atoms on the aromatic ring can affect the photolysis rates. nih.gov

Ecological Implications of Naturally Occurring and Anthropogenic Halogenated Benzoates

The presence of halogenated benzoates and related compounds in the environment is not solely a result of human industrial activity. Natural biogeochemical processes, particularly microbial activity, contribute significantly to the formation and transformation of these substances. Understanding the ecological implications requires examining both the natural cycles of organohalogens and the fate of their transformation products.

Origin and Occurrence of Related Fungal Organohalogens in Ecosystems

A significant body of research reveals that fungi, especially wood- and forest litter-degrading basidiomycetes, are prolific producers of chlorinated aromatic compounds. nih.govasm.org These naturally synthesized organohalogens are often structurally similar to xenobiotic chloroaromatics, which were once thought to originate mainly from industrial pollution. nih.gov The discovery of widespread fungal biogenesis of these compounds has fundamentally shifted the understanding of their environmental presence. asm.org

Common fungi found in forest ecosystems produce chlorinated anisyl metabolites at remarkably high concentrations, with estimates around 75 mg per kilogram of wood or litter. nih.govasm.org This natural production is a key part of the biogeochemical cycling of chlorine in terrestrial environments. researchgate.net The process involves the enzymatic halogenation of organic matter, a capability found across numerous fungal genera. researchgate.netmdpi.com In fact, it is estimated that about half of all fungal strains can produce adsorbable organic halogens (AOX), making them a primary source of these compounds in forest soils. mdpi.com

More than 5,000 distinct natural organohalogen compounds have been identified, produced by a vast array of organisms including terrestrial and marine bacteria, plants, and fungi. researchgate.netnih.gov The diversity of these fungal metabolites is extensive. For instance, various species of Aspergillus, Penicillium, and Scopulariopsis have been shown to convert tetrachlorophenol into 2,3,4,6-tetrachloroanisole. epa.gov The ability of fungi to synthesize such a wide array of organohalogens underscores their complex role in ecosystem chemistry. nih.govresearchgate.net

Fungal GenusExamples of Produced Chlorinated Aromatic MetabolitesReference(s)
BjerkanderaChlorinated anisyl metabolites (e.g., 3-chloro-anisaldehyde) asm.org
LepistaChlorinated anisyl metabolites asm.org
StrophariaChlorinated anisyl metabolites asm.org
PsathyrellaDrosophilin A (tetrachloromethoxyphenol) and derivatives asm.org
FomesDrosophilin A and derivatives asm.org
MycenaDrosophilin A and derivatives, Mycenon asm.org
PhellinusDrosophilin A and derivatives asm.org
DermocybeChloroanthraquinones asm.org
StrobilurusStrobilurin B asm.org
Lentinus4-Methoxytoluquinol nih.gov

Environmental Persistence and Bioavailability of Transformation Products

The environmental fate of halogenated benzoates is governed by their persistence and the bioavailability of their transformation products. up.pt Persistence, or the length of time a chemical remains in the environment, is a critical factor determining its potential hazard. up.pt While some highly chlorinated compounds like PCBs and DDT are notoriously persistent, many chlorinated benzoates can be degraded by microbial action. up.ptarizona.edu

Microorganisms, particularly bacteria, can break down chlorinated benzoates under both aerobic and anaerobic conditions. arizona.eduresearchgate.net These biodegradation pathways typically involve a dehalogenation step, where chlorine atoms are removed from the aromatic ring. nih.gov For example, under anaerobic conditions, 3-chlorobenzoate (B1228886) can be reductively dechlorinated to benzoate (B1203000), which is then further mineralized by other microbes. arizona.eduresearchgate.net Aerobic degradation often proceeds through the formation of chlorocatechols. epa.gov The rate and extent of this degradation depend on various environmental factors, including pH, soil composition, and the presence of a suitable microbial community. epa.gov

The transformation of halogenated benzoates does not always lead to immediate detoxification. Intermediate products may be formed that have their own toxicological profiles. up.pt For instance, the degradation of more complex chlorinated compounds can yield chlorinated benzoates or phenols as metabolites. epa.govarizona.edu The bioavailability of these transformation products—the degree to which they can be taken up by organisms—is a key aspect of their ecological impact. nih.gov

Bioavailability is influenced by the chemical's properties and its interaction with the environmental matrix, such as soil or sediment. researchgate.netnih.gov Compounds can become sequestered or bound to soil particles, reducing their availability to organisms. nih.gov However, organisms like earthworms can still accumulate soil-sequestered residues, and this process is species-dependent. nih.gov Fungi also contribute to the fate of these compounds through bioaccumulation, where they take up and concentrate substances from their environment, or through mycodegradation, where their powerful extracellular enzymes break down persistent pollutants. mdpi.comresearchgate.netmdpi.com The presence of other pollutants, such as heavy metals, can complicate these processes by inhibiting the microbial enzymes responsible for degradation. nih.gov

Compound ClassTransformation ProcessesFactors Influencing Persistence & BioavailabilityEcological SignificanceReference(s)
Chlorinated Benzoates Aerobic biodegradation (via chlorocatechols), Anaerobic reductive dechlorination (to benzoate), Fungal degradationMicrobial community presence, Oxygen availability, Soil type, pH, Co-contaminants (e.g., heavy metals)Can serve as carbon sources for some microbes; potential for complete mineralization or transformation into other persistent compounds. epa.govarizona.eduresearchgate.netnih.gov
Chlorinated Phenols Fungal methylation (to chloroanisoles), Bacterial degradation, Stepwise dechlorinationInoculum source, Microbial activity, Nutrient availabilityOften intermediates in the degradation of more complex pollutants; can be persistent and toxic. asm.orgepa.goviwaponline.com
Chloroanisoles Fungal biosynthesisPrecursor (chlorophenol) availability, Fungal species presentNatural products of fungal metabolism; contribute to the pool of naturally occurring organohalogens. asm.orgepa.gov

Advanced Analytical Techniques for Characterization and Elucidation in Research

Spectroscopic Methods for Structural Elucidation of Novel Compounds

Spectroscopic techniques are indispensable for mapping the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete atomic framework of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 3,5-Dichloro-2,6-dimethoxybenzoate, the expected proton (¹H) NMR spectrum would feature distinct signals corresponding to the aromatic proton and the methoxy (B1213986) groups. The sole aromatic proton (at C4) would appear as a singlet, with its chemical shift influenced by the surrounding electron-withdrawing chloro and electron-donating methoxy groups. The two methoxy groups at the C2 and C6 positions are chemically equivalent and would produce a single, sharp singlet, integrating to six protons.

The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carboxyl carbon, the six carbons of the benzene (B151609) ring, and the two methoxy carbons.

While specific, experimentally-derived NMR data for this compound are not widely available in published literature, analysis of related compounds allows for the prediction of spectral characteristics. sigmaaldrich.com For instance, data from similar substituted benzoic acids are often used to estimate chemical shifts. rsc.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be critical to definitively assign proton and carbon signals and confirm the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H Data not available in searched literature - Aromatic H-4 expected as a singlet. Methoxy protons (2x OCH₃) expected as a singlet.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. For this compound (C₉H₈Cl₂O₄), HRMS would verify the molecular weight with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The presence of two chlorine atoms would be readily identifiable from the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) in the molecular ion peak and chlorine-containing fragment ions. Common fragmentation pathways for benzoic acids include the loss of the carboxylic group or parts thereof, and cleavage of the methoxy groups.

Detailed experimental HRMS data and specific fragmentation patterns for this compound are not readily found in current literature. However, analysis of related compounds like 3,5-dichlorobenzoic acid provides insight into the expected behavior of the chlorinated benzene ring under ionization. nist.gov

Table 2: Predicted HRMS Data for this compound

Parameter Predicted Value Notes
Molecular Formula C₉H₈Cl₂O₄ -
Exact Mass 250.9800 Based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Molecular Ion Peak (m/z) [M]+ or [M-H]- Dependent on ionization mode (e.g., ESI+, ESI-).

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds.

In the IR spectrum of this compound, distinct absorption bands would confirm the presence of its key structural components. A strong, sharp band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent, typically appearing in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid would be visible as a very broad band, usually from 2500 to 3300 cm⁻¹. Bands associated with the C-O stretching of the methoxy groups and the aromatic ring would appear in the fingerprint region (approximately 1000-1300 cm⁻¹). The C-Cl stretching vibrations would be found at lower wavenumbers, typically below 800 cm⁻¹. While a specific spectrum for the title compound is not available, spectra of related compounds like 3,5-dimethoxybenzoic acid and 3,5-dichlorobenzoic acid show these characteristic bands. nist.govresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Broad
C=O (Carboxylic Acid) 1700-1725 Strong, Sharp
C-O (Aryl Ether) 1200-1275 (asymmetric), 1000-1075 (symmetric) Strong

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

For this compound, a single-crystal X-ray analysis would unambiguously confirm the substitution pattern on the benzene ring. researchgate.net It would also provide crucial information on the planarity of the ring and the orientation of the carboxylic acid and methoxy groups relative to the ring. Such studies on related substituted benzoic acids have shown how different substituents influence the crystal packing and intermolecular interactions, such as hydrogen bonding. rsc.org

As of now, the crystal structure for this compound has not been reported in the Cambridge Structural Database or other publicly accessible sources. nih.gov A structural analysis of the related compound 3,5-Dichloro-2,6-dimethoxyphenol indicates that obtaining crystallographic data for this class of compounds is of scientific interest, though the files for that specific structure were not successfully deposited. uq.edu.au

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation in preparative-scale applications.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for assessing the purity of non-volatile organic compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical method for analyzing this compound would involve reverse-phase (RP) chromatography, using a C18 or similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (like formic acid or phosphoric acid) to ensure the carboxylic acid remains in its protonated state for better peak shape. sielc.com The compound would be detected using a UV detector, as the benzene ring is a strong chromophore. The purity is determined by the percentage of the total peak area that corresponds to the main compound. These methods are scalable and can be adapted for preparative separations to isolate the pure compound from reaction byproducts or starting materials. sielc.com

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
3,5-dimethylbenzoic acid
3-methoxybenzoic acid
2,6-dimethoxybenzoic acid
3,5-dimethoxybenzoic acid
3,5-dichlorobenzoic acid
3,5-Dichloro-2,6-dimethoxyphenol
Acetonitrile
Methanol
Formic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in analyzing volatile products that may arise from its synthesis, degradation, or metabolic processes. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis of volatile products from a sample containing this compound, the sample would first be prepared using an appropriate method such as headspace sampling, solid-phase microextraction (SPME), or solvent extraction to isolate the volatile analytes. The extracted compounds are then introduced into the GC system, where they are vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase.

Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), causing fragmentation of the molecules. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated for each compound. The fragmentation pattern is a unique fingerprint that allows for the identification of the compound by comparison with spectral libraries (e.g., NIST) and known standards.

While specific studies on the volatile products of this compound are not extensively documented in publicly available literature, analysis of related benzoate (B1203000) compounds suggests that potential volatile products could include simpler chlorinated and methoxylated aromatic compounds, as well as products of decarboxylation or esterification, depending on the conditions. For instance, thermal decomposition might lead to the formation of 1,3-dichloro-2,5-dimethoxybenzene.

The following table illustrates a hypothetical analysis of potential volatile impurities or degradation products associated with this compound, showcasing the type of data obtained from a GC-MS analysis.

Peak No. Retention Time (min) Key Mass Fragments (m/z) Tentative Identification
18.45176, 178, 161, 1331,3-Dichloro-2,5-dimethoxybenzene
29.21156, 125, 972,4-Dichlorophenol
310.53142, 127, 992,6-Dimethoxyphenol
412.87234, 236, 203, 175Methyl this compound

This table is illustrative and based on the analysis of structurally related compounds. The retention times and mass fragments are hypothetical and would need to be confirmed by experimental analysis of this compound.

Chiroptical Methods for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical methods are a class of analytical techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are indispensable for the stereochemical assignment of enantiomers and diastereomers. While this compound itself is not chiral, the relevance of chiroptical methods would become paramount if chiral derivatives of this compound were to be synthesized or isolated. For instance, esterification of the carboxylic acid group with a chiral alcohol would result in diastereomers, whose stereochemistry would require elucidation.

Several chiroptical techniques are available for the stereochemical analysis of chiral molecules. These include High-Performance Liquid Chromatography with Chiral Detectors (HPLC-CD), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

High-Performance Liquid Chromatography with Circular Dichroism Detection (HPLC-CD) is a powerful technique for the separation and analysis of chiral compounds. jasco-global.com Enantiomers can be separated using a chiral stationary phase (CSP) in an HPLC system. jascoinc.com The separated enantiomers then pass through a circular dichroism detector, which measures the differential absorption of left and right circularly polarized light. jascoinc.com This provides both quantitative information and the sign of the CD signal for each enantiomer, aiding in their identification and stereochemical assignment. jascoinc.comresearchgate.net

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides information about the stereochemistry of the molecule. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration, the stereochemistry of the analyte can be determined. VCD is particularly useful for the assignment of the absolute configuration of complex molecules with multiple stereocenters. researchgate.net

Electronic Circular Dichroism (ECD) is analogous to VCD but measures the differential absorption of circularly polarized ultraviolet and visible light. ECD spectroscopy is particularly sensitive to the electronic environment of chromophores within a chiral molecule. The resulting ECD spectrum, often a series of positive and negative bands (Cotton effects), is characteristic of the stereochemistry of the molecule. Similar to VCD, comparison with theoretical calculations can lead to the assignment of the absolute configuration. nih.gov

The table below summarizes these chiroptical methods and their applicability to the stereochemical assignment of potential chiral derivatives of this compound.

Technique Principle Application for Chiral Derivatives
HPLC-CD Separates enantiomers on a chiral stationary phase and detects them based on their differential absorption of circularly polarized light. jascoinc.comresearchgate.netSeparation of diastereomeric esters; determination of enantiomeric excess (ee); confirmation of enantiomeric purity. jasco-global.com
VCD Measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemically sensitive vibrational spectrum. researchgate.netDetermination of the absolute configuration of a chiral center within the molecule by comparing experimental and calculated spectra. researchgate.netrsc.org
ECD Measures the differential absorption of left and right circularly polarized UV-Vis light, sensitive to the stereochemistry of chromophores. nih.govAssignment of absolute configuration, particularly for molecules containing UV-active chromophores; analysis of conformational changes.

The application of these advanced chiroptical techniques would be essential for any research involving the synthesis or analysis of chiral derivatives of this compound, ensuring accurate stereochemical characterization.

Q & A

Q. What are the optimal synthetic routes for 3,5-dichloro-2,6-dimethoxybenzoate, and how can yield be maximized?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A representative method includes:

  • Chlorination and Methoxylation : Start with methyl 2,6-dimethoxybenzoate, followed by electrophilic aromatic substitution using Cl₂/FeCl₃ under controlled temperatures (0–5°C) to install chloro groups at positions 3 and 5 .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), as confirmed by HPLC .

Q. Key Data :

ParameterValueSource
Molecular Weight251.06 g/mol
Melting PointNot reported (analog: 141–143°C for related triazoles)
Purity>95% (HPLC-validated)

Q. How is structural elucidation performed for derivatives of this compound?

  • Spectroscopic Techniques :
    • NMR : 1^1H NMR (CDCl₃) shows distinct aromatic proton signals at δ 7.2–7.4 ppm (meta-Cl substituents) and methoxy groups at δ 3.8–4.0 ppm. 13^13C NMR confirms carbonyl (C=O) at ~168 ppm .
    • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxy groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass validation (e.g., m/z 251.06 for [M+H]⁺) .

Q. What purification strategies address common byproducts in its synthesis?

  • Byproduct Formation : Partial dechlorination or over-methoxylation may occur under harsh conditions.
  • Solutions :
    • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate chlorinated isomers .
    • Recrystallization : Ethanol/water mixtures (1:3) efficiently remove unreacted starting materials .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the 3,5-dichloro positions?

  • Directed Metalation : Employ lithium diisopropylamide (LDA) at −78°C to deprotonate the benzoate, followed by electrophilic quenching (e.g., alkyl halides) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ catalyst (yields: 60–75%) .

Q. What analytical methods validate metabolite formation in biological studies?

  • LC-MS/MS : Detect hydroxylated metabolites (e.g., 4-hydroxy derivatives) using C18 columns and negative ion mode .
  • Isotopic Labeling : 13^{13}C-labeled analogs track metabolic pathways in vitro .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

  • Steric Hindrance : The 2,6-dimethoxy groups impede ortho-substitution, favoring para selectivity in Pd-catalyzed couplings.
  • Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity at the 3,5 positions, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols .

Q. What environmental persistence data exist for this compound?

  • Hydrolysis Studies : Stable at pH 5–7 (t₁/₂ > 30 days) but degrades rapidly under alkaline conditions (pH > 10) via ester cleavage .
  • Photodegradation : UV-Vis irradiation (λ = 254 nm) produces 3,5-dichloro-2,6-dimethoxybenzoic acid as a primary photoproduct .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in antimicrobial IC₅₀ values (10–50 μM) may arise from assay conditions (e.g., bacterial strain variability).
  • Methodological Harmonization :
    • Standardize MIC assays using CLSI guidelines.
    • Validate purity via COA and orthogonal analytical methods (e.g., NMR vs. HPLC) .

Q. What mechanistic insights explain its inhibitory effects on specific enzymes?

  • Docking Studies : Computational models (DFT or MD simulations) suggest the chloro-methoxy scaffold binds to acetylcholinesterase’s peripheral anionic site, disrupting substrate access .
  • Kinetic Analysis : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki = 8.2 μM) .

Q. How to design derivatives to mitigate toxicity while retaining activity?

  • SAR Strategies :
    • Replace Cl with less electronegative groups (e.g., F) to reduce off-target interactions.
    • Introduce hydrophilic moieties (e.g., sulfonate) at the 4-position to enhance solubility and reduce bioaccumulation .

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